molecular formula C10H9N5O2 B2636935 Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 80625-14-5

Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2636935
CAS No.: 80625-14-5
M. Wt: 231.215
InChI Key: JVOULPIPWYLYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 64689-81-2, C₁₀H₉N₅O₂) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key substituents include:

  • 6-Cyano group: Contributes to electron-withdrawing effects and metabolic stability.
  • 3-Ethyl carboxylate: Influences solubility and serves as a synthetic handle for further derivatization .

Synthesis The compound is synthesized via condensation reactions between aminopyrazole derivatives and electrophilic partners like cyanoacetates. For example, describes its formation using ethyl 5-aminopyrazole-4-carboxylate and substituted malononitriles in the presence of LiHMDS .

Applications
This scaffold is pivotal in medicinal chemistry, particularly as a kinase inhibitor precursor. Its structural flexibility allows for modifications targeting cancer-related kinases like B-Raf and CDK2 .

Properties

IUPAC Name

ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-17-10(16)7-5-14-15-8(12)6(3-11)4-13-9(7)15/h4-5H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOULPIPWYLYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=C(N2N=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331587
Record name ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80625-14-5
Record name ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Pharmacological Applications

Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for several pharmacological properties:

  • Antidepressant Activity : The compound has shown promise in modulating neurotransmitter systems associated with mood regulation.
  • Anxiolytic Effects : Research indicates potential anxiolytic properties, suggesting its use in treating anxiety disorders.
  • Anticonvulsant Properties : Preliminary studies have indicated efficacy in reducing seizure activity, making it a candidate for epilepsy treatment.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound within its class, a comparative analysis with similar compounds is presented below:

Compound NameSimilarityUnique Features
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate0.92Contains a bromine substituent affecting reactivity and biological activity
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate0.88Chlorine substituent alters electronic properties compared to ethyl 7-amino
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate0.86Methyl substitution affects steric hindrance and solubility
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate0.86Different amino positioning may affect receptor selectivity
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate0.84Variation in core structure may lead to distinct pharmacological profiles

This compound stands out due to its specific combination of functional groups that enhance its potential as a therapeutic agent targeting neurological conditions while maintaining favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the targeted biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 5, 6, and 7

Position 6 Modifications
Compound Name Substituents (Position 6) Molecular Formula Key Properties/Activities Reference
Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate Cyano C₁₀H₉N₅O₂ High metabolic stability, kinase inhibition
Ethyl 6-acetyl-7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Acetyl C₁₂H₁₃N₅O₃ Improved solubility; reduced cytotoxicity
Ethyl 6-(4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Nitropyrazole C₁₃H₁₁N₇O₄ Potential leucine aminopeptidase inhibition

Key Findings :

  • The 6-cyano group (target compound) enhances metabolic stability compared to acetyl or nitro groups, which may introduce steric hindrance or reactivity issues .
Position 5 and 7 Modifications
Compound Name Substituents (Positions 5/7) Molecular Formula Key Properties/Activities Reference
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Methyl (5,7) C₁₀H₁₁N₃O₂ Reduced steric bulk; forms tetrahydropyrimidine derivatives upon reduction
Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Methoxyphenyl (7) C₁₇H₁₅N₃O₃ Enhanced aromatic interactions in kinase binding pockets
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Chloro (5,7) C₈H₅Cl₂N₃O₂ Increased electrophilicity; potential cytotoxicity

Key Findings :

  • Methyl groups at positions 5 and 7 improve synthetic accessibility but reduce polarity, impacting solubility .
  • Aromatic substituents (e.g., 4-methoxyphenyl) enhance target binding affinity via π-π stacking .

Ester Group Modifications

Compound Name Ester Replacement Molecular Formula Key Properties/Activities Reference
This compound Ethyl ester C₁₀H₉N₅O₂ Moderate metabolic stability; hydrolyzes in vivo
7-Amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide Amide C₈H₆N₆O Improved microsomal stability; stronger B-Raf inhibition (IC₅₀ = 12 nM)
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Hydroxy group C₁₇H₁₇N₃O₅ Increased polarity; predicted pKa = 3.09

Key Findings :

  • Amide replacement of the ester significantly enhances metabolic stability and kinase inhibitory potency .

Aromatic Ring Substitutions

Compound Name Aromatic Substituents Molecular Formula Key Properties/Activities Reference
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Chlorophenyl (7) C₁₅H₁₁ClN₃O₂ Enhanced halogen bonding; cytotoxic activity
Ethyl 3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Phenyl (3) C₁₄H₁₁N₃O₂ Broad-spectrum kinase inhibition
Ethyl 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Methyl (2,5); phenyl (3) C₁₈H₁₈N₃O₂ Steric shielding; reduced off-target effects

Key Findings :

  • Halogenated aromatics (e.g., 4-chlorophenyl) improve target selectivity through halogen bonding .
  • Methyl groups at positions 2 and 5 reduce steric clashes in crowded binding sites .

Research Findings and Structure-Activity Relationships (SAR)

  • Kinase Inhibition: The 7-amino-6-cyano substitution pattern is critical for ATP-binding pocket interactions. Amide derivatives (e.g., carboxamides) outperform esters in potency due to reduced hydrolysis .
  • Cytotoxicity : Chloro substituents at positions 5 and 7 correlate with increased cytotoxicity, likely due to electrophilic reactivity .
  • Computational Insights : Molecular dynamics simulations reveal that stereoisomers of reduced pyrazolo[1,5-a]pyrimidines (e.g., tetrahydropyrimidines) exhibit distinct conformational preferences, impacting binding modes .

Biological Activity

Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1374573-59-7) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H9N5O2C_{10}H_{9}N_{5}O_{2} and a molecular weight of 231.21 g/mol. It is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its biological relevance. The compound exhibits high solubility and favorable pharmacokinetic properties, making it an attractive candidate for drug development .

Structural Information

PropertyValue
Molecular FormulaC10H9N5O2C_{10}H_{9}N_{5}O_{2}
Molecular Weight231.21 g/mol
SolubilityVery soluble
Log P0.55
Bioavailability Score0.55

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities against various pathogens. In vitro assays indicated that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:

  • Inhibition of Enzymes : The compound acts as an inhibitor for various enzymes such as COX-1 and COX-2, which are involved in inflammatory processes.
  • Antimetabolite Activity : It mimics purines in biochemical pathways, disrupting nucleic acid synthesis in pathogens, thereby exerting its antimicrobial effects.
  • Quorum Sensing Inhibition : Recent research suggests that it may interfere with bacterial communication systems (quorum sensing), further enhancing its antibacterial efficacy .

Case Studies

  • Antibiofilm Activity : A study assessed the antibiofilm properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in biofilm formation at sub-inhibitory concentrations, suggesting potential applications in treating biofilm-associated infections .
  • Antiviral Potential : In another investigation, derivatives including this compound were evaluated for their antiviral activities against HCV. The findings revealed promising inhibitory effects on viral replication, highlighting the compound's potential as a therapeutic agent against viral infections .

Q & A

Q. What are the established synthetic routes for Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis typically involves multi-step protocols:

  • Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions in ethanol or THF .
  • Pyrimidine Core Assembly : Reaction of the pyrazole intermediate with nitrile derivatives (e.g., malononitrile) in basic conditions (e.g., NaH or K₂CO₃) to form the fused pyrazolo[1,5-a]pyrimidine system .
  • Esterification : Final carboxylate esterification using ethanol and catalytic acid (e.g., H₂SO₄) .
    Key optimization parameters include solvent polarity (DMF for nucleophilic substitutions) and reaction time (12–24 hours for cyclization steps).

Q. How is structural characterization performed for this compound and its derivatives?

  • X-ray Crystallography : SHELXL/SHELXS software is widely used for refining crystal structures. For example, substituent positions (e.g., cyano and ester groups) are validated via bond-length analysis and electron density maps .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl₃ or DMSO-d₆) identify functional groups. For instance, the cyano group (δ\delta ~110–120 ppm in 13C^{13}\text{C}) and ester carbonyl (δ\delta ~165–170 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 216.2 for the parent compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?

  • Solvent and Catalyst Screening : Ethanol/water (1:1 v/v) under ultrasonic irradiation enhances reaction rates and yields (e.g., 95% yield for ethyl 7-phenyl derivatives) by improving reagent solubility and reducing side reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during nitrile incorporation, while reflux (80–100°C) accelerates cyclization .
  • Reagent Stoichiometry : A 1:1.2 molar ratio of pyrazole intermediate to nitrile ensures complete conversion, as excess nitrile can lead to byproducts .

Q. How are stereochemical configurations resolved in reduced pyrazolo[1,5-a]pyrimidine derivatives?

  • Anti vs. Syn Isomers : Reduction of ethyl 5,7-dimethyl derivatives with NaBH₄ in ethanol produces anti-isomers (e.g., (5S,7S)-configuration), identified via 1H^{1}\text{H} NMR coupling constants (J=68HzJ = 6–8 \text{Hz} for axial protons) and X-ray data .
  • Chromatographic Separation : Anti-isomers are isolated using silica gel chromatography (hexane/ethyl acetate, 3:1), with Rf differences of ~0.15 between diastereomers .

Q. What strategies address contradictions in biological activity data across analogs?

  • Structure-Activity Relationship (SAR) Analysis : Systematic substitution at the 6-cyano and 3-carboxylate positions (e.g., replacing cyano with acetyl groups) reveals electronic effects on kinase inhibition. For example, B-Raf kinase IC₅₀ values vary 10-fold with trifluoromethyl substitutions .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies steric clashes in derivatives with bulky substituents, explaining reduced activity .
  • Control Experiments : Replicate assays in triplicate with positive controls (e.g., vemurafenib for B-Raf) minimize false positives .

Q. How does this compound compare to analogs in medicinal chemistry applications?

  • Reactivity Differences : The 6-cyano group enhances electrophilicity for nucleophilic substitutions compared to 6-amino analogs, enabling diverse functionalization (e.g., Suzuki couplings) .
  • Biological Potency : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved kinase inhibition (IC₅₀ = 0.5 µM vs. 5 µM for methyl-substituted analogs) due to enhanced target binding .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Polymorphism Issues : Slow evaporation from DMSO/water mixtures yields single crystals suitable for XRD. SHELXD is used for phase problem resolution in cases of twinning or low symmetry .
  • Solvent Trapping : Ethyl ester groups can trap solvent molecules (e.g., ethanol), requiring repeated recrystallization from anhydrous THF .

Methodological Notes

  • Data Reproducibility : Always report solvent purity (e.g., HPLC-grade) and reaction atmosphere (N₂ vs. air) to ensure consistency .
  • Contradiction Management : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlaps in complex mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.